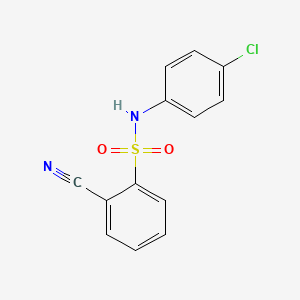![molecular formula C21H25N3O2 B5593056 1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)
1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine" is a chemically synthesized molecule that appears to be part of a broader class of compounds with potential biological activity. Such molecules often feature in research for their potential interactions with biological targets, contributing to the understanding and development of new therapeutic agents. The molecule's structure, consisting of benzofuran and pyrazole moieties linked via a piperidine ring, suggests a complex synthesis pathway and a potential for diverse chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For example, a study describes the synthesis of bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which shows the complexity involved in crafting molecules with benzofuran and pyrazole units (Mekky & Sanad, 2020). Although not directly related, these processes highlight the intricate steps and conditions necessary to synthesize complex molecules, potentially involving reactions such as 1,3-dipolar cycloadditions, nucleophilic aromatic substitutions, and cyclizations.
Molecular Structure Analysis
The molecular structure of compounds containing benzofuran and pyrazole linked by piperidine or similar groups often involves strategic molecular design to achieve desired biological activities. Studies on similar compounds utilize X-ray crystallography and spectral analyses to confirm structures, providing insights into the molecular geometry, electronic distribution, and potential reactive sites that could influence biological interactions and properties (Abdel-Wahab et al., 2023).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition
Compounds with structures incorporating benzofuran and pyrazole linked via piperazine have shown significant antibacterial efficacies and biofilm inhibition activities. For instance, derivatives have been found to possess potent inhibitory activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, showcasing better performance than standard antibiotics in some cases. These compounds have also demonstrated excellent inhibitory activities against MRSA and VRE bacterial strains, indicating their potential as novel antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Sigma Receptor Ligands
Research into spiro compounds, including benzopyrans and benzofurans linked to piperidines, has explored their binding properties to sigma receptors. These studies have identified compounds with high affinity and selectivity for sigma(1) receptors over sigma(2), contributing to our understanding of receptor-ligand interactions and the potential therapeutic implications for neurological and psychiatric disorders (Maier & Wünsch, 2002).
Synthetic Methodologies
Advancements in synthetic chemistry have enabled the efficient synthesis of complex molecules featuring benzofuran and pyrazole structures. Innovative methods have been developed for constructing such compounds, offering new pathways for the synthesis of pharmacologically active molecules and materials with potential applications in various scientific fields, including medicinal chemistry and materials science (Rahmani et al., 2018).
Eigenschaften
IUPAC Name |
(3,6-dimethyl-1-benzofuran-2-yl)-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14-4-5-18-16(3)20(26-19(18)10-14)21(25)23-8-6-17(7-9-23)13-24-12-15(2)11-22-24/h4-5,10-12,17H,6-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQVYWVAZEEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)CN4C=C(C=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)
![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)
![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)
![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)
![N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5593014.png)
![2-cyano-3-[5-(2,6-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5593020.png)
![methyl {[2-(acetylamino)-5-bromo-6-methyl-4-pyrimidinyl]thio}acetate](/img/structure/B5593025.png)

![5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole](/img/structure/B5593037.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5593064.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)